molecular formula C13H28O2Si B8782280 Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-

Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-

Cat. No.: B8782280
M. Wt: 244.44 g/mol
InChI Key: VKTXUPYHLPUYHM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans-: is an organic compound that features a cyclohexyl ring substituted with a methanol group and a tert-butyl-dimethyl-silanyloxy group

Properties

Molecular Formula

C13H28O2Si

Molecular Weight

244.44 g/mol

IUPAC Name

[4-[tert-butyl(dimethyl)silyl]oxycyclohexyl]methanol

InChI

InChI=1S/C13H28O2Si/c1-13(2,3)16(4,5)15-12-8-6-11(10-14)7-9-12/h11-12,14H,6-10H2,1-5H3

InChI Key

VKTXUPYHLPUYHM-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CCC(CC1)CO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- typically involves the protection of hydroxyl groups using tert-butyl-dimethylsilyl chloride. The reaction is carried out under anhydrous conditions using a base such as imidazole or triethylamine to facilitate the formation of the silyl ether. The reaction proceeds as follows:

    Starting Material: Cyclohexanol

    Reagent: tert-Butyl-dimethylsilyl chloride

    Base: Imidazole or triethylamine

    Solvent: Dichloromethane or tetrahydrofuran

    Reaction Conditions: Anhydrous, room temperature

Industrial Production Methods: Industrial production of Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents such as pyridinium chlorochromate or Dess-Martin periodinane.

    Reduction: The compound can undergo reduction reactions to form various derivatives, depending on the reducing agent used.

    Substitution: The silyl ether group can be selectively cleaved under acidic or basic conditions to yield the free hydroxyl group.

Common Reagents and Conditions:

    Oxidation: Pyridinium chlorochromate, Dess-Martin periodinane

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Hydrochloric acid, sodium hydroxide

Major Products Formed:

    Oxidation: Cyclohexanone, cyclohexanal

    Reduction: Cyclohexylmethanol derivatives

    Substitution: Cyclohexanol

Scientific Research Applications

Chemistry:

    Protecting Group: Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- is used as a protecting group for hydroxyl functionalities in organic synthesis, allowing selective reactions to occur at other sites in the molecule.

Biology:

    Bioconjugation: The compound can be used in bioconjugation reactions to modify biomolecules for various applications, including drug delivery and diagnostic imaging.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of prodrugs and drug delivery systems.

Industry:

    Materials Science: The compound is used in the synthesis of advanced materials, including polymers and coatings, due to its ability to impart desirable properties such as hydrophobicity and thermal stability.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- involves its ability to act as a protecting group for hydroxyl functionalities. The tert-butyl-dimethyl-silanyloxy group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions to occur at other sites in the molecule, facilitating complex synthetic transformations.

Comparison with Similar Compounds

  • tert-Butyldimethylsilanol
  • tert-Butyldimethylsilyl chloride
  • tert-Butyl(4-chlorobutoxy)dimethylsilane

Uniqueness: Cyclohexanemethanol, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, trans- is unique due to its combination of a cyclohexyl ring and a tert-butyl-dimethyl-silanyloxy group. This combination imparts unique steric and electronic properties, making it a valuable compound in organic synthesis and materials science.

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